molecular formula C6H5F2NO3S B2611454 1-Amino-2-fluoro-3-fluorosulfonyloxybenzene CAS No. 2411296-61-0

1-Amino-2-fluoro-3-fluorosulfonyloxybenzene

Cat. No.: B2611454
CAS No.: 2411296-61-0
M. Wt: 209.17
InChI Key: UAESKOWDFPRFJD-UHFFFAOYSA-N
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Description

1-Amino-2-fluoro-3-fluorosulfonyloxybenzene is an aromatic compound characterized by the presence of amino, fluoro, and fluorosulfonyloxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-fluoro-3-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the fluorination of an amino-substituted benzene derivative followed by the introduction of the fluorosulfonyloxy group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-fluoro-3-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like halogens, acids, and bases are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals and advanced materials.

Scientific Research Applications

1-Amino-2-fluoro-3-fluorosulfonyloxybenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Amino-2-fluoro-3-fluorosulfonyloxybenzene exerts its effects involves interactions with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorosulfonyloxy group can participate in various chemical reactions, modifying the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1-Amino-2-fluoro-4-fluorosulfonyloxybenzene
  • 1-Amino-3-fluoro-2-fluorosulfonyloxybenzene
  • 1-Amino-2,3-difluorobenzene

Uniqueness: 1-Amino-2-fluoro-3-fluorosulfonyloxybenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-amino-2-fluoro-3-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3S/c7-6-4(9)2-1-3-5(6)12-13(8,10)11/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAESKOWDFPRFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OS(=O)(=O)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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